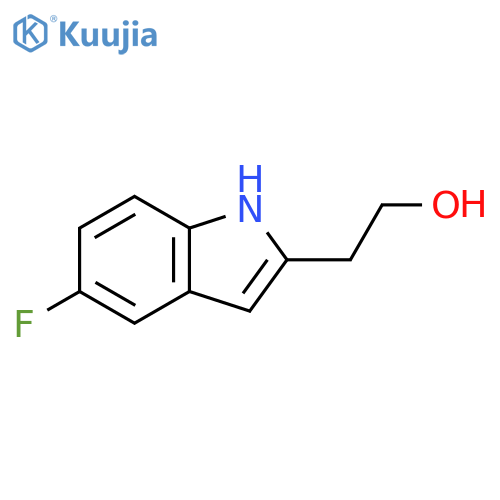

Cas no 1503682-20-9 (2-(5-fluoro-1H-indol-2-yl)ethan-1-ol)

2-(5-fluoro-1H-indol-2-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-(5-fluoro-1H-indol-2-yl)ethan-1-ol

- 1H-Indole-2-ethanol, 5-fluoro-

-

- MDL: MFCD24619055

- インチ: 1S/C10H10FNO/c11-8-1-2-10-7(5-8)6-9(12-10)3-4-13/h1-2,5-6,12-13H,3-4H2

- InChIKey: LJNSLQYHMFHTFR-UHFFFAOYSA-N

- SMILES: N1C2=C(C=C(F)C=C2)C=C1CCO

2-(5-fluoro-1H-indol-2-yl)ethan-1-ol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01010756-1g |

2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol |

1503682-20-9 | 95% | 1g |

¥7441.0 | 2023-04-10 | |

| Enamine | EN300-258357-0.05g |

2-(5-fluoro-1H-indol-2-yl)ethan-1-ol |

1503682-20-9 | 95% | 0.05g |

$347.0 | 2024-06-18 | |

| Enamine | EN300-258357-0.25g |

2-(5-fluoro-1H-indol-2-yl)ethan-1-ol |

1503682-20-9 | 95% | 0.25g |

$743.0 | 2024-06-18 | |

| Enamine | EN300-258357-5.0g |

2-(5-fluoro-1H-indol-2-yl)ethan-1-ol |

1503682-20-9 | 95% | 5.0g |

$4349.0 | 2024-06-18 | |

| Enamine | EN300-258357-10g |

2-(5-fluoro-1H-indol-2-yl)ethan-1-ol |

1503682-20-9 | 95% | 10g |

$6450.0 | 2023-09-14 | |

| 1PlusChem | 1P01C4PP-250mg |

2-(5-fluoro-1H-indol-2-yl)ethan-1-ol |

1503682-20-9 | 95% | 250mg |

$981.00 | 2024-06-20 | |

| 1PlusChem | 1P01C4PP-10g |

2-(5-fluoro-1H-indol-2-yl)ethan-1-ol |

1503682-20-9 | 95% | 10g |

$8034.00 | 2023-12-21 | |

| Enamine | EN300-258357-0.5g |

2-(5-fluoro-1H-indol-2-yl)ethan-1-ol |

1503682-20-9 | 95% | 0.5g |

$1170.0 | 2024-06-18 | |

| Enamine | EN300-258357-1g |

2-(5-fluoro-1H-indol-2-yl)ethan-1-ol |

1503682-20-9 | 95% | 1g |

$1500.0 | 2023-09-14 | |

| Enamine | EN300-258357-1.0g |

2-(5-fluoro-1H-indol-2-yl)ethan-1-ol |

1503682-20-9 | 95% | 1.0g |

$1500.0 | 2024-06-18 |

2-(5-fluoro-1H-indol-2-yl)ethan-1-ol 関連文献

-

Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070

-

Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

2-(5-fluoro-1H-indol-2-yl)ethan-1-olに関する追加情報

Recent Advances in the Study of 2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol (CAS: 1503682-20-9): A Promising Compound in Chemical Biology and Pharmaceutical Research

2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol (CAS: 1503682-20-9) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This indole derivative, characterized by its fluoro-substituted indole core and ethanol side chain, exhibits unique physicochemical properties that make it a promising candidate for various therapeutic applications. Recent studies have explored its potential as a building block for novel drug candidates, particularly in the areas of oncology, neurology, and infectious diseases.

A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's role as a precursor in the synthesis of serotonin receptor modulators. The research team demonstrated that 2-(5-fluoro-1H-indol-2-yl)ethan-1-ol could be efficiently converted into analogs with high affinity for 5-HT receptors, suggesting potential applications in treating neurological disorders such as depression and anxiety. The study highlighted the compound's structural versatility and its ability to serve as a scaffold for developing selective receptor ligands.

In the field of anticancer research, a recent Bioorganic & Medicinal Chemistry Letters publication (2024) reported on the compound's incorporation into novel kinase inhibitors. The researchers found that derivatives of 2-(5-fluoro-1H-indol-2-yl)ethan-1-ol exhibited potent inhibitory activity against specific tyrosine kinases involved in tumor progression. Particularly noteworthy was the compound's ability to maintain efficacy while showing improved metabolic stability compared to earlier indole-based inhibitors, addressing a key challenge in kinase inhibitor development.

The antimicrobial potential of 2-(5-fluoro-1H-indol-2-yl)ethan-1-ol has also been explored in recent investigations. A 2023 study in European Journal of Medicinal Chemistry demonstrated that structural modifications of this compound yielded derivatives with significant activity against drug-resistant bacterial strains, including MRSA. The research emphasized the importance of the fluorine substitution at the 5-position of the indole ring, which appeared to enhance membrane penetration and target binding affinity.

From a chemical biology perspective, the compound has proven valuable as a fluorescent probe. A 2024 ACS Chemical Biology study utilized 2-(5-fluoro-1H-indol-2-yl)ethan-1-ol as the basis for developing environment-sensitive fluorophores capable of monitoring protein conformational changes in real-time. The inherent photophysical properties of the indole core, combined with the synthetic flexibility provided by the ethanol side chain, made this compound particularly suitable for such applications.

Recent advances in synthetic methodologies have also improved access to 2-(5-fluoro-1H-indol-2-yl)ethan-1-ol and its derivatives. A 2023 Organic Letters publication described a novel catalytic system for the efficient synthesis of fluorinated indole derivatives, including the title compound, with excellent yields and regioselectivity. This development has significant implications for scaling up production and facilitating further biological evaluation of these compounds.

As research continues, the unique properties of 2-(5-fluoro-1H-indol-2-yl)ethan-1-ol (CAS: 1503682-20-9) position it as a versatile tool in drug discovery and chemical biology. Its dual role as both a biologically active compound and a synthetic building block underscores its importance in current pharmaceutical research. Future studies are expected to further explore its therapeutic potential and expand its applications in targeted drug delivery systems and diagnostic tools.

1503682-20-9 (2-(5-fluoro-1H-indol-2-yl)ethan-1-ol) Related Products

- 750514-83-1(2-Pyrrolidinecarboxamide, N-ethyl-)

- 1261513-10-3(3-Methyl-2-(2,4,5-trichlorophenyl)pyridine-4-acetonitrile)

- 17839-53-1(2-Mercapto-6-methylbenzoic acid)

- 1806576-72-6(5-Fluoro-4-(trifluoromethyl)picolinaldehyde)

- 2639457-36-4(Tert-butyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate)

- 2138007-69-7(1H-1,2,3-Triazole-5-carboxylic acid, 4-[1-(2-thienyl)ethyl]-, ethyl ester)

- 865248-13-1(ethyl 2-(2Z)-2-(2,2-dimethylpropanoyl)imino-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 1105190-76-8(3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}propan-1-amine)

- 948594-95-4((1R,4R,8R)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethyl-2-bicyclo2.2.2octa-2,5-diene)

- 888-26-6(3-mercapto-6-phenyl1,2,4triazolo4,3-b1,2,4triazin-7(8H)-one)